Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a methyl group at position 5, a 3-phenoxyphenyl substituent at position 7, and a carboxylate ester at position 4. Triazolopyrimidines are heterocyclic compounds with broad applications in medicinal and agrochemical research due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-17(19(25)26-2)18(24-20(23-13)21-12-22-24)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,18H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDXTPXCYBEGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression. The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition. This disruption can lead to the induction of apoptosis, a form of programmed cell death.
Biochemical Analysis
Biochemical Properties
For instance, some triazolopyrimidines have been identified as novel CDK2 inhibitors, which are appealing targets for cancer treatment.
Cellular Effects
In terms of cellular effects, some triazolopyrimidines have shown significant inhibitory activity against certain cell lines. For example, they have been found to inhibit the growth of MCF-7 and HCT-116 cell lines. The specific cellular effects of Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not yet reported.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Position 7: Aryl substituents (e.g., 3-phenoxyphenyl, 2,3-dichlorophenyl) influence electronic and steric properties. The 3-phenoxyphenyl group in the target compound provides moderate lipophilicity compared to halogenated analogs .
- Position 5: Methyl or amino groups affect ring stability. Methyl groups favor dihydro-ring retention, while amino groups enable further functionalization .
Comparison with Target Compound :
Physicochemical and Spectral Data
Limited data are available for the target compound, but analogs provide insights:
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds with Aminotriazoles
The most widely employed method involves cyclocondensation between 1,3-dicarbonyl compounds and 5-amino-1,2,4-triazoles. For instance, 5-amino-4H-1,2,4-triazole (3 ) reacts with 1,3-diketones (2 ) under basic conditions to yield 7-hydroxytriazolopyrimidines (4 ) (Scheme 1). This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C). The hydroxy intermediate (4 ) is subsequently treated with phosphoryl chloride (POCl₃) to generate the chloro derivative (5 ), a versatile intermediate for further functionalization.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone, 5-Amino-1,2,4-triazole | DMF | 80°C | 60–75 |
| Chlorination | POCl₃ | Toluene | Reflux | 85–90 |
Dimroth Rearrangement Approach
An alternative route involves the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines (13 ) via cyclocondensation of hydrazinylpyrimidines (12 ) with carbonyl compounds, followed by acid-catalyzed Dimroth rearrangement to yield the triazolopyrimidine core. This method is particularly useful for introducing substitutions at position 7 but requires stringent control over pH and temperature to avoid side reactions.
Oxidative Cyclization of Pyrimidinyl Amidines
Pyrimidin-2-yl-amidines (14 ) undergo oxidative cyclization in the presence of FeCl₃ or iodine to form triazolopyrimidines. While this method offers a one-step route to the core structure, yields are generally lower (40–55%) compared to cyclocondensation.
Functionalization at Position 7: Introduction of 3-Phenoxyphenyl Group
The 3-phenoxyphenyl moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The chloro intermediate (5 ) reacts with 3-phenoxyphenol under basic conditions (K₂CO₃, DMF) to afford the 7-(3-phenoxyphenyl) derivative. This method, adapted from phenoxyphenyl acetamide syntheses, requires prolonged reaction times (24–48 hours) but achieves moderate yields (50–65%).
Representative Procedure
- 5 (1.0 equiv), 3-phenoxyphenol (1.2 equiv), and K₂CO₃ (2.0 equiv) are suspended in DMF.
- The mixture is stirred at 120°C for 36 hours.
- Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 4:1).
Methylation at Position 5: Alkylation Techniques
The methyl group at position 5 is introduced via alkylation of the triazolopyrimidine core. Two approaches are prevalent:
Direct Alkylation of Hydroxy Intermediate
Prior to chlorination, the hydroxy intermediate (4 ) is treated with methyl iodide (CH₃I) in the presence of a base (NaH) to install the methyl group. This method avoids competing reactions at later stages but requires careful stoichiometric control to prevent over-alkylation.
Post-Functionalization Alkylation
After core functionalization, the chloro derivative (5 ) undergoes nucleophilic substitution with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C. This method offers flexibility but is sensitive to moisture.
Esterification at Position 6: Formation of Methyl Carboxylate
The methyl carboxylate group is introduced via esterification of a carboxylic acid intermediate. A two-step process is commonly employed:
- Oxidation of Alcohol to Acid : The 6-hydroxy group (from 4 ) is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.
- Esterification : The acid reacts with methanol in the presence of H₂SO₄ (catalytic) under reflux to form the methyl ester.
Optimized Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Acetone | 0°C → RT | 70–80 |
| Esterification | MeOH, H₂SO₄ | MeOH | Reflux | 90–95 |
Analytical Characterization and Quality Control
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity is assessed using a C18 column (MeCN:H₂O = 70:30), with retention time ≈ 8.2 minutes.
Mass Spectrometry (MS)
Electrospray ionization (ESI) yields [M+H]⁺ at m/z 433.2, consistent with the molecular formula C₂₂H₂₀N₄O₃.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
